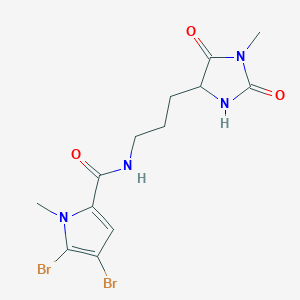
Midpacamide
Overview
Description
Mechanism of Action
Target of Action
Midpacamide is a pyrrole-containing alkaloid derived from marine sponges of the genus Agelas It’s known that pyrrole-containing alkaloids have a capacity to deter feeding in certain species .
Mode of Action
It’s known that the pyrrole moiety in similar compounds is required for feeding inhibition activity, while the addition of the imidazole group enhances this activity
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
It’s known that these properties play a crucial role in drug discovery and chemical safety assessment The ADME properties of a compound can significantly impact its bioavailability and efficacy
Result of Action
It’s known that pyrrole-containing alkaloids from marine sponges have a capacity to deter feeding in certain species
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of a compound, thereby influencing its overall effect
Preparation Methods
Midpacamide can be synthesized through various synthetic routes. One common method involves the reaction of 1H-pyrrole-2-carboxamide, 4,5-dibromo-N-[3-(1-methyl-2,5-dioxo-4-imidazolidinyl)propyl]- with iodomethane . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Midpacamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids , while reduction can yield alcohols .
Scientific Research Applications
Midpacamide has gained significant attention in scientific research due to its antimicrobial activity . It has been studied for its potential use as an antimicrobial agent in various applications, including medicine and industry . In addition, this compound has been investigated for its role in inhibiting bacterial quorum sensing, which is a key process in the formation of biofilms . This makes it a promising candidate for controlling biofouling in marine environments .
Comparison with Similar Compounds
Midpacamide is structurally similar to other pyrrole-imidazole alkaloids, such as dispacamide A , keramadine , and oroidin . These compounds share a common pyrrole moiety, which is essential for their biological activity . this compound is unique in its specific combination of functional groups, which contribute to its distinct antimicrobial properties . Other similar compounds include 4,5-dibromopyrrole-2-carboxylic acid , 4,5-dibromopyrrole-2carboxamide , and racemic longamide A .
Properties
IUPAC Name |
4,5-dibromo-1-methyl-N-[3-(1-methyl-2,5-dioxoimidazolidin-4-yl)propyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Br2N4O3/c1-18-9(6-7(14)10(18)15)11(20)16-5-3-4-8-12(21)19(2)13(22)17-8/h6,8H,3-5H2,1-2H3,(H,16,20)(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOGWRPVZKQNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Br)Br)C(=O)NCCCC2C(=O)N(C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452382 | |
| Record name | Midpacamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66067-05-8 | |
| Record name | Midpacamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


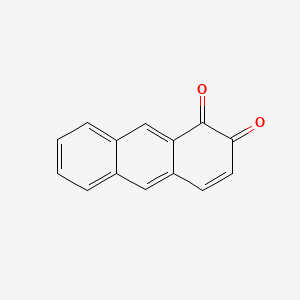
![2-[10-(oxiran-2-yl)decyl]oxirane](/img/structure/B3055564.png)
![1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one](/img/structure/B3055565.png)


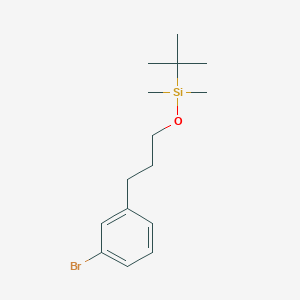

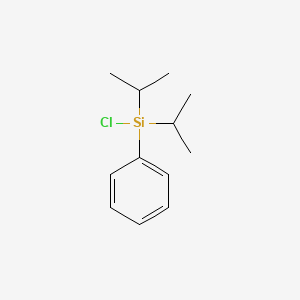
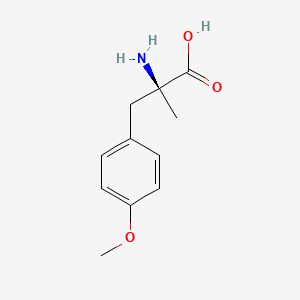
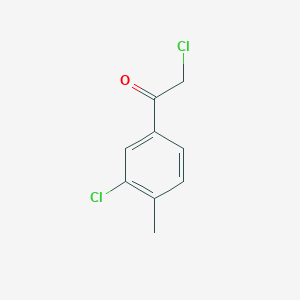
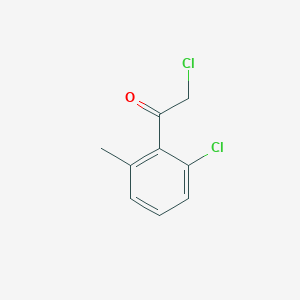

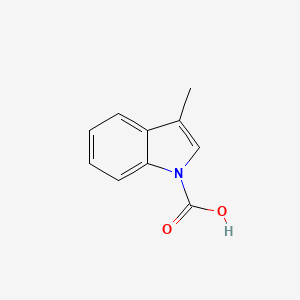
![4-[(prop-2-en-1-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B3055583.png)
